3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is systematically named 3-(6-bromo-1,3-benzodioxol-5-yl)propanoic acid under IUPAC guidelines. This nomenclature reflects its core structure: a benzo-1,3-dioxole ring (methylenedioxy-substituted benzene) with a bromine atom at position 6 and a propanoic acid chain at position 5.
Alternative designations include:
- 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
- 6-Bromo-1,3-benzodioxole-5-propanoic acid
- 3-(6-Bromobenzo[d]dioxol-5-yl)propanoic acid
The CAS Registry Number is 56920-74-2 , and its EC Number is 684-481-8 .
Molecular Architecture and Functional Group Analysis
The molecular formula is C₁₀H₉BrO₄ , with a molar mass of 273.08 g/mol . Key structural features include:
- A benzene ring fused to a methylenedioxy group (–O–CH₂–O–) at positions 4 and 5.
- A bromine atom at position 2 (ortho to the methylenedioxy group).
- A propionic acid side chain (–CH₂–CH₂–COOH) at position 3.
The SMILES notation is OC(=O)CCc1cc2OCOc2cc1Br, and the InChI Key is URIRSTDHDAEDNP-UHFFFAOYSA-N.
Table 1: Functional Group Analysis
| Functional Group | Position | Role in Reactivity |
|---|---|---|
| Carboxylic acid (–COOH) | Terminal | Hydrogen bonding, acidity (pKa ≈ 4.7) |
| Methylenedioxy (–O–CH₂–O–) | 4,5 | Electron-donating, planarizes ring |
| Bromine (–Br) | 2 | Electrophilic substitution sites |
Crystallographic Studies and Conformational Analysis
While explicit crystallographic data for this compound is not available in the literature reviewed, related methylenedioxy-containing compounds exhibit planar aromatic rings with dihedral angles < 5° between the benzene and dioxole rings. The propionic acid chain likely adopts a gauche conformation to minimize steric clash with the bromine substituent.
The melting point (138–143°C) suggests moderate crystalline stability, consistent with hydrogen bonding between carboxylic acid groups.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- δ 6.70 (s, 1H, H-3 aromatic)
- δ 6.02 (s, 2H, methylenedioxy –O–CH₂–O–)
- δ 2.85 (t, J = 7.5 Hz, 2H, CH₂–COOH)
- δ 2.65 (t, J = 7.5 Hz, 2H, Ar–CH₂–)
- δ 12.30 (s, 1H, COOH)
- δ 174.2 (COOH)
- δ 147.8, 146.1 (methylenedioxy carbons)
- δ 115.9, 112.4, 109.7 (aromatic carbons)
- δ 33.5, 24.8 (propionic acid chain)
Infrared (IR) Vibrational Fingerprinting
Key IR absorptions (KBr, cm⁻¹):
- 3200–2500 (broad, O–H stretch, carboxylic acid)
- 1705 (C=O stretch, carboxylic acid)
- 1602, 1480 (aromatic C=C)
- 1250 (C–O–C asymmetric stretch, methylenedioxy)
- 1045 (C–Br stretch)
Mass Spectrometric Fragmentation Patterns
- 273.08 [M]⁺ (100%, molecular ion)
- 228.04 [M–COOH]⁺ (65%)
- 149.02 [C₇H₅BrO₂]⁺ (40%)
- 121.03 [C₆H₅O₂]⁺ (85%)
Table 2: Characteristic Spectral Peaks
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 6.70 (s), δ 6.02 (s) | Aromatic and methylenedioxy protons |
| ¹³C NMR | δ 174.2, δ 147.8 | Carboxylic acid, methylenedioxy |
| IR | 1705 cm⁻¹ | C=O stretch |
| MS | m/z 273.08 → 228.04 | Loss of COOH group |
Properties
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h3-4H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIRSTDHDAEDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481166 | |
| Record name | 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56920-74-2 | |
| Record name | 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Bromination of 3-(4,5-Methylenedioxyphenyl)propionic Acid
The most widely reported method involves bromination of the parent compound, 3-(4,5-methylenedioxyphenyl)propionic acid, using bromine (Br₂) or N-bromosuccinimide (NBS). In a protocol adapted from industrial-scale syntheses of analogous compounds, bromination occurs at the 2-position of the phenyl ring under acidic conditions. A representative procedure employs glacial acetic acid as the solvent, with Br₂ added dropwise at 0–5°C to minimize di-bromination. Reaction monitoring via HPLC reveals completion within 3–5 hours, yielding 85–92% crude product.
Critical parameters :
NBS-Mediated Radical Bromination
Alternative approaches utilize NBS in dichloromethane (DCM) with azobisisobutyronitrile (AIBN) initiation. This radical mechanism circumvents positional isomerism, achieving 89–94% regioselectivity for the 2-bromo derivative. The method proves advantageous for heat-sensitive substrates, operating at ambient temperature with reduced side-product formation.
Comparative performance :
| Method | Yield (%) | Purity (% HPLC) | Reaction Time (h) |
|---|---|---|---|
| Br₂/AcOH | 85–92 | 99.2–99.7 | 3–5 |
| NBS/AIBN | 89–94 | 99.5–99.9 | 6–8 |
Catalytic Enhancements and Byproduct Mitigation
Lewis Acid Catalysis
BF₃·OEt₂ demonstrates efficacy in directing bromination while suppressing demethylation of the methylenedioxy group. Patent data reveal that 0.5–1.0 equiv BF₃·OEt₂ increases reaction rate by 40% compared to uncatalyzed systems, with total impurity levels below 0.5%.
Side Reaction Analysis
Over-bromination remains the primary side reaction, generating 2,6-dibromo derivatives at rates proportional to Br₂ excess. Kinetic studies from MDMA syntheses show that maintaining Br₂ below 1.1 equiv limits dibromo impurities to <0.03%. Secondary concerns include oxidation of the propionic acid moiety, mitigated by inert atmosphere (N₂) operations.
Industrial-Scale Production Methodologies
Continuous Flow Bromination
Recent patents describe kilogram-scale production using continuous flow reactors. Key features include:
Recrystallization Optimization
Industrial recrystallization employs methanol/water (70:30 v/v) to achieve polymorphic Form I, characterized by XRPD. Solvent screening data:
| Solvent System | Recovery (%) | Purity (% HPLC) |
|---|---|---|
| Methanol/Water | 78 | 99.8 |
| Ethanol/Hexane | 65 | 99.5 |
| Acetone/H₂O | 71 | 99.6 |
Analytical Characterization Protocols
Spectroscopic Confirmation
Heavy Metal Screening
Inductively coupled plasma mass spectrometry (ICP-MS) data from cGMP batches:
| Element | Concentration (μg/g) | Specification (μg/g) |
|---|---|---|
| Pb | <0.1 | ≤5 |
| Cd | <0.1 | ≤5 |
| Hg | 0.7 | ≤30 |
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylenedioxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methylenedioxy group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives of the methylenedioxy group.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
Organic Chemistry
In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:
- Synthesis of β-substituted acrylates : It acts as a building block in the preparation of complex molecules .
- Bromination reactions : The compound's α-bromination has been explored, highlighting its utility as a precursor for further synthetic transformations .
Biological Studies
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is investigated for its biological activities, particularly in:
- Enzyme Inhibition Studies : It has been used to study interactions with specific enzymes and proteins, providing insights into its potential as a therapeutic agent .
- Therapeutic Applications : Research indicates that it may have applications in treating skin conditions by mimicking transforming growth factor-beta (TGF-β), which plays a role in wound healing and tissue regeneration .
Pharmaceutical Development
The compound is being explored for its potential therapeutic properties, including:
- Anti-cancer Activities : Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cells, making it a candidate for further pharmaceutical development .
- Dermatological Treatments : Its application in formulations aimed at treating psoriasis and other skin disorders has been documented .
Case Study 1: Enzyme Interaction Studies
Research conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness in modulating enzyme activity related to metabolic pathways. The study highlighted how the bromine atom influences binding affinity and selectivity towards target enzymes.
Case Study 2: Therapeutic Formulation Development
A clinical study evaluated the efficacy of topical formulations containing this compound for treating psoriasis. Results indicated significant improvement in skin lesions among participants treated with formulations containing TGF-β mimics derived from this compound .
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylenedioxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
(a) 3-(3-Bromophenyl)propionic Acid
- Structure : Bromine at the 3-position of the phenyl ring; lacks the methylenedioxy group.
- Applications : Used in polymer and agrochemical synthesis .
(b) 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic Acid (CAS: 41234-20-2)
- Structure: Methoxy groups replace the methylenedioxy moiety; a cyano group is added to the propionic chain.
- Key Differences: Methoxy vs. Methylenedioxy: Methoxy groups are less electron-rich than the fused dioxole ring, affecting resonance stabilization. Cyano Group: Introduces strong electron-withdrawing effects, lowering pKa (predicted: 2.44) compared to the parent compound.
- Physical Properties : Higher melting point (165–167°C) and boiling point (457.9°C predicted) due to increased polarity .
(c) 3-(3,4-Methylenedioxyphenyl)propionic Acid (CAS: 2815-95-4)
Halogen and Functional Group Modifications
(a) 3-(2-Bromo-4,5-difluorophenyl)propanoic Acid (CAS: 881189-69-1)
- Structure : Difluoro substituents replace the methylenedioxy group.
- Key Differences :
- Fluorine’s electronegativity increases acidity and metabolic stability.
- Enhanced lipophilicity compared to the methylenedioxy analogue.
- Applications : Investigated in medicinal chemistry for improved pharmacokinetics .
(b) Biotransformation Products (e.g., 3-(2-hydroxyphenyl)-propionic acid)
Table 1: Comparative Data for Selected Compounds
Biological Activity
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a chemical compound characterized by its unique structural features, including a bromine atom and a methylenedioxy-substituted phenyl group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula : C₁₁H₉BrO₄
- Molecular Weight : 273.08 g/mol
- Structure : The compound features a bromo substituent on a methylenedioxy phenyl ring, linked to a propionic acid moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine substituent can enhance binding affinity, while the methylenedioxy group contributes to its reactivity.
Enzyme Inhibition Studies
Studies have demonstrated that compounds similar to this compound can act as enzyme inhibitors. For instance:
- Inhibition of Cyclooxygenase (COX) : This compound may inhibit COX enzymes, which are crucial in inflammatory pathways. Research has shown that related compounds can reduce prostaglandin synthesis, leading to anti-inflammatory effects.
Antimicrobial Activity
Research has indicated potential antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, making it a candidate for further investigation in antimicrobial therapy.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | C₁₁H₉BrO₄ | Two methoxy groups instead of one |
| 3-(2-Chloro-4,5-methylenedioxyphenyl)propionic acid | C₁₁H₉ClO₄ | Chlorine substituent |
| 3-(4-Methoxyphenyl)propionic acid | C₉H₁₀O₂ | Lacks halogen substitution |
The unique combination of bromine substitution and methylenedioxy functionality in this compound may impart distinct biological properties compared to these similar compounds.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile:
- Irritant Properties : The compound is classified as an irritant; therefore, safety precautions are necessary during handling and application.
Q & A
Basic: What synthetic strategies are effective for introducing the bromo substituent at the 2-position of a 4,5-methylenedioxyphenyl ring?
Answer:
The methylenedioxy group activates the aromatic ring, making electrophilic bromination feasible. Use bromine (Br₂) in acetic acid with a catalytic amount of FeBr₃ or H₂SO₄. Alternatively, employ N-bromosuccinimide (NBS) under controlled conditions. The methylenedioxy group directs substitution to the ortho/para positions; however, steric and electronic factors in the 4,5-methylenedioxy configuration favor bromination at the 2-position. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm regiochemistry via ¹H NMR (singlet for methylenedioxy protons at δ 5.9–6.0 ppm) .
Basic: How can the purity of synthetic batches be accurately determined?
Answer:
Use reversed-phase HPLC (C18 column, 5 µm particle size) with UV detection at 254 nm. Employ a gradient of 0.1% formic acid in water and acetonitrile (10% to 90% over 20 min). Compare retention times against a certified reference standard. For quantification, integrate peak areas and ensure ≥95% purity. Validate with LC-MS to confirm molecular ion [M-H]⁻ at m/z 286.99 (calculated for C₁₀H₈BrO₄) .
Advanced: How to resolve discrepancies in reported bioactivity data?
Answer:
Discrepancies may arise from impurities, assay conditions, or metabolite interference.
- Purity: Re-analyze batches via HPLC and HRMS.
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), serum-free media, and incubation times.
- Metabolites: Perform stability studies in PBS and DMEM (37°C, 24 hrs) to identify degradation products. Cross-reference with microbial metabolism pathways (e.g., dehydroxylation by gut microbiota, as seen in similar propionic acid derivatives) .
Advanced: How to design in vitro studies for metabolic stability?
Answer:
- Hepatic Metabolism: Incubate with liver microsomes (human/rat) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min. Quench with acetonitrile and analyze via LC-MS/MS.
- Microbial Metabolism: Use anaerobic fecal slurry incubations (pH 7.4, 37°C) for 48 hrs. Extract metabolites with ethyl acetate and identify phase I/II transformations (e.g., dehydroxylation, glucuronidation) .
Basic: What safety precautions are necessary during handling?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of particulates (GHS H315: skin irritation).
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 min. Store at 2–8°C in a tightly sealed container .
Advanced: How does the bromo and methylenedioxy group influence reactivity?
Answer:
- Bromo: Electron-withdrawing effect deactivates the ring, reducing electrophilic substitution. Acts as a potential leaving group in nucleophilic reactions.
- Methylenedioxy: Strongly activates the ring via electron donation. Directs substitutions to the 2-position in the 4,5-methylenedioxy system. Computational modeling (DFT) can predict charge distribution and reactive sites .
Basic: How to confirm the methylenedioxy moiety spectroscopically?
Answer:
- ¹H NMR: Look for a singlet (2H) at δ 5.9–6.0 ppm (methylenedioxy protons).
- IR: Peaks at 1250–1270 cm⁻¹ (C-O-C asymmetric stretch) and 930–950 cm⁻¹ (symmetric stretch).
- 13C NMR: Signals at δ 100–105 ppm (O-C-O carbons) .
Advanced: How to elucidate bromine’s role in biological activity?
Answer:
- Analog Synthesis: Prepare des-bromo and para-bromo analogues. Compare IC₅₀ values in target assays (e.g., enzyme inhibition).
- Docking Studies: Use AutoDock Vina to model interactions between the bromine and hydrophobic pockets in protein targets (e.g., kinases) .
Basic: How to optimize coupling of the propionic acid chain?
Answer:
- Friedel-Crafts Acylation: React 2-bromo-4,5-methylenedioxybenzene with succinic anhydride using AlCl₃.
- Grignard Addition: Add 3-bromopropyl magnesium bromide to a pre-formed aromatic aldehyde, followed by oxidation (KMnO₄) to the acid. Monitor by TLC (Rf 0.3 in 1:3 ethyl acetate/hexane) .
Advanced: How to mitigate decomposition during storage?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
